molecular formula C18H21ClN2O B2887178 1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1052076-76-2

1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2887178
CAS No.: 1052076-76-2
M. Wt: 316.83
InChI Key: GOXVVWDZDWSPEB-UHFFFAOYSA-N
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Description

1-(4-(m-Tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride is a benzimidazole derivative characterized by a 4-(m-tolyloxy)butyl substitution at the 1-position of the benzimidazole core. The hydrochloride salt improves aqueous solubility, a critical factor for in vivo applications .

Properties

IUPAC Name

1-[4-(3-methylphenoxy)butyl]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O.ClH/c1-15-7-6-8-16(13-15)21-12-5-4-11-20-14-19-17-9-2-3-10-18(17)20;/h2-3,6-10,13-14H,4-5,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXVVWDZDWSPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCN2C=NC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Benzimidazole Nucleus

The core synthetic strategy involves alkylating the benzimidazole ring at the 1-position with a 4-(m-tolyloxy)butyl side chain. As detailed in WO2024123815A1, this is achieved via nucleophilic substitution using a preformed alkyl bromide or chloride intermediate. For example:

  • Intermediate Preparation : 4-(m-Tolyloxy)butyl bromide is synthesized by reacting m-cresol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.
  • Alkylation : The benzimidazole base is treated with the alkyl bromide in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 12–18 hours.

Key Reaction Conditions

Parameter Specification Source
Solvent Dimethylformamide
Temperature 60–80°C
Base Potassium carbonate
Yield 72–85%

Resolution and Salt Formation

The free base 1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole is converted to its hydrochloride salt through acidification. WO2024123815A1 describes two approaches:

  • Direct Acid Treatment : The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution until precipitation completes.
  • Salt Metathesis : The free base is reacted with hydrochloric acid (1.0 M) in ethanol, followed by crystallization at 4°C.

Optimized Salt Formation Parameters

Parameter Specification Source
Acid Source Hydrogen chloride gas
Solvent Diethyl ether or ethanol
Crystallization Temp 0–4°C
Purity (HPLC) ≥98.5%

Critical Intermediate Characterization

4-(m-Tolyloxy)butyl Bromide

This intermediate is pivotal for introducing the side chain. Nuclear magnetic resonance (NMR) data from PubChem confirm its structure:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.12 (t, J = 7.8 Hz, 1H, aromatic), 6.76–6.80 (m, 2H, aromatic), 4.02 (t, J = 6.2 Hz, 2H, OCH₂), 3.53 (t, J = 6.6 Hz, 2H, BrCH₂), 2.32 (s, 3H, CH₃), 1.85–1.92 (m, 4H, CH₂CH₂).

Free Base Confirmation

The intermediate free base is characterized via mass spectrometry (MS) and infrared (IR) spectroscopy:

  • MS (ESI+) : m/z 281.2 [M+H]⁺ (calculated for C₁₈H₂₀N₂O⁺: 280.4).
  • IR (KBr) : 3056 cm⁻¹ (C-H aromatic), 1602 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).

Purification and Crystallization

Recrystallization of Hydrochloride Salt

The hydrochloride salt is purified via antisolvent crystallization. As per WO2024123815A1, ethyl acetate and n-heptane are used to induce crystallization:

  • The crude salt is dissolved in warm ethyl acetate (50°C).
  • n-Heptane is added dropwise until cloudiness persists.
  • The mixture is cooled to 0°C, yielding crystalline product.

Crystallization Data

Parameter Specification Source
Solvent Ratio (EA:Heptane) 1:3
Crystal Form Monoclinic
Melting Point 158–160°C

Analytical Validation

Purity and Stability

High-performance liquid chromatography (HPLC) and thermal gravimetric analysis (TGA) ensure quality:

  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water = 70:30).
  • TGA : Decomposition onset at 210°C, confirming thermal stability.

X-ray Diffraction (XRD)

Single-crystal XRD of the hydrochloride salt (Form A) reveals a monoclinic lattice with space group P2₁/c. Key metrics:

  • Unit Cell Dimensions : a = 8.42 Å, b = 12.35 Å, c = 15.67 Å.
  • Density : 1.312 g/cm³.

Scale-Up Considerations

Industrial-scale synthesis requires modifications for safety and efficiency:

  • Continuous Flow Processing : WO2024123815A1 proposes using tubular reactors for alkylation to reduce reaction time by 40%.
  • Green Solvents : Replacement of dimethylformamide with cyclopentyl methyl ether (CPME) improves environmental metrics.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The tolyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The tolyloxybutyl side chain may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Alkoxy-Substituted Benzimidazoles

  • 1-(Butoxymethyl)-1H-benzo[d]imidazole (3f) :
    Exhibits potent AChEI activity with an IC50 of 1.533 ± 0.011 mM, outperforming the reference drug donepezil. The butoxymethyl group enhances binding affinity compared to shorter alkoxy chains .
  • The butyl linker likely increases metabolic stability relative to shorter chains .

Aryl-Substituted Benzimidazoles

  • 2-(4-Methoxyphenyl)-1H-imidazole hydrochloride: Features a methoxy-substituted phenyl group directly attached to the imidazole ring. However, the absence of a flexible linker may reduce conformational adaptability compared to the butyl-tolyloxy substituent in the target compound .
  • 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole (4): Chlorine atoms at the para position enhance antimicrobial activity against S. aureus and S. typhi. The dual chloro substitution increases electronegativity and lipophilicity, contrasting with the methylphenoxy group in the target compound, which balances hydrophobicity and steric effects .

Pharmacological Activity Comparison

Acetylcholinesterase Inhibition

Compound IC50 (mM) Key Structural Feature Reference
Donepezil (Reference) 2.181 ± 5.99 Piperidine-based
1-(Butoxymethyl)-1H-benzo[d]imidazole 1.533 ± 0.011 Alkoxymethyl substitution
Target Compound (Inferred) N/A m-Tolyloxybutyl substitution

Analysis : The target compound’s m-tolyloxybutyl group may mimic the piperidine moiety in donepezil by providing both hydrophobic and π-π interactions. Its activity is hypothesized to align with or exceed that of alkoxymethyl derivatives due to enhanced aromatic interactions .

Antimicrobial Activity

Compound Microbial Target Key Structural Feature Reference
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole S. aureus, S. typhi Dual chloro substitution
Target Compound (Inferred) N/A m-Tolyloxybutyl substitution

Analysis: Halogenated analogs demonstrate strong antibacterial effects due to electron-withdrawing groups disrupting microbial membranes. The target compound’s methylphenoxy group may offer milder electronegativity but greater metabolic stability .

Physicochemical Properties

Compound Molecular Weight Solubility (HCl Salt) LogP (Predicted) Reference
2-(4-Methoxyphenyl)-1H-imidazole hydrochloride 210.66 High (HCl salt) ~2.1
Target Compound ~350 (estimated) Moderate-High ~3.5

Biological Activity

1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound belonging to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula : C19H22N2O2
  • Molecular Weight : 310.39 g/mol
  • CAS Number : 1052076-76-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzimidazole core allows for binding to various enzymes and receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to the compound's biological effects. The presence of the tolyloxybutyl side chain enhances binding affinity and specificity, which may contribute to its efficacy in various applications.

Antimicrobial and Antifungal Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial and antifungal activities. The compound has been explored for its potential to inhibit the growth of various pathogens. For instance, studies have shown that related benzimidazole compounds can effectively combat infections caused by bacteria and fungi.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of cell signaling pathways. A structure-activity relationship (SAR) analysis indicates that specific functional groups within the compound enhance its cytotoxic effects against various cancer cell lines .

Study on Anticancer Effects

In a study examining the anticancer effects of benzimidazole derivatives, this compound was found to exhibit a significant reduction in cell viability in human cancer cell lines. The IC50 values indicated potent activity, suggesting that this compound could serve as a lead candidate for further development in cancer therapy .

Enzyme Inhibition Studies

Another investigation focused on the enzyme inhibition potential of this compound. It was shown to selectively inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders or cancers where these enzymes are overactive.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with other benzimidazole derivatives:

Compound NameStructureBiological Activity
1-ButylimidazoleStructureModerate antifungal activity
1-MethylimidazoleStructureUsed in ionic liquids; limited biological activity
1-PhenylimidazoleStructureExhibits antifungal and antimicrobial properties

The unique structural features of this compound confer distinct biological activities that differentiate it from these similar compounds.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride?

The synthesis involves multi-step reactions starting from benzimidazole cores and aromatic precursors. Key steps include:

  • Nucleophilic substitution : Introducing the m-tolyloxy group via alkylation under reflux conditions (60–80°C) in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
  • Catalytic coupling : Palladium or copper catalysts enhance cross-coupling efficiency between intermediates, achieving yields of 65–80% after purification (column chromatography or recrystallization) .
  • Hydrochloride salt formation : Reacting the free base with HCl in ethanol or acetone to precipitate the hydrochloride salt, verified by NMR and mass spectrometry .

Q. How can researchers confirm the structural integrity and purity of this compound?

Characterization relies on:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., m-tolyloxy protons at δ 6.7–7.1 ppm, benzimidazole protons at δ 7.4–8.2 ppm) .
    • IR spectroscopy : Detect N–H stretches (~3200 cm⁻¹) and aromatic C–C vibrations (~1600 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset ~200°C) .
  • HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What storage conditions ensure the compound’s stability?

  • Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation .
  • Humidity : Use desiccants (silica gel) to avoid hygroscopic degradation .
  • Long-term stability : Periodic TGA and HPLC checks are recommended to detect decomposition products .

Advanced Research Questions

Q. What mechanisms underlie its reported biological activity (e.g., antimicrobial, anticancer)?

  • DNA intercalation : The benzimidazole core binds to DNA minor grooves, disrupting replication (observed in similar derivatives via fluorescence quenching assays) .
  • Enzyme inhibition : Molecular docking studies suggest inhibition of topoisomerase II (IC₅₀ ~5 µM) and tyrosine kinases via hydrophobic interactions with the m-tolyloxy group .
  • Contradictory data : Some studies report weak activity against Gram-negative bacteria (MIC >100 µg/mL), possibly due to efflux pump resistance. Combinatorial screening with adjuvants (e.g., efflux inhibitors) is advised .

Q. How can computational modeling guide the optimization of its pharmacokinetic properties?

  • Solubility : LogP calculations (~3.2) indicate moderate hydrophobicity; introducing polar groups (e.g., hydroxyl) may enhance aqueous solubility .
  • Metabolic stability : CYP450 isoform docking (e.g., CYP3A4) predicts N-dealkylation as the primary metabolic pathway. Fluorination of the butyl chain reduces susceptibility .

Q. What strategies resolve discrepancies in reported reaction yields (e.g., 50% vs. 80%)?

  • Parameter optimization : Higher yields (75–80%) are achieved using anhydrous DMF and inert atmospheres (N₂/Ar) to suppress side reactions .
  • Catalyst screening : Copper(I) iodide outperforms palladium in cost-sensitive protocols, reducing metal residues to <0.1% .

Q. How can impurities or by-products be identified and mitigated during synthesis?

  • LC-MS : Detect common by-products (e.g., unreacted benzimidazole or over-alkylated derivatives) .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) remove polar impurities effectively .

Q. What structural modifications enhance its drug-likeness or target selectivity?

  • Substituent effects : Replacing the m-tolyloxy group with 4-fluorobenzyl improves anticancer potency (IC₅₀ reduced from 25 µM to 8 µM in MCF-7 cells) .
  • Linker optimization : Shortening the butyl chain to propyl increases metabolic stability but reduces solubility .

Q. How does its crystal structure influence physicochemical behavior?

  • X-ray crystallography : The benzimidazole core adopts a planar conformation, facilitating π-π stacking in solid-state forms. Hydrochloride salt formation enhances crystallinity (P21/c space group) .

Q. What alternative synthetic routes exist for scalable production?

  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours with comparable yields .
  • Flow chemistry : Continuous processing minimizes intermediate isolation steps, achieving 70% yield in a single pass .

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